1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

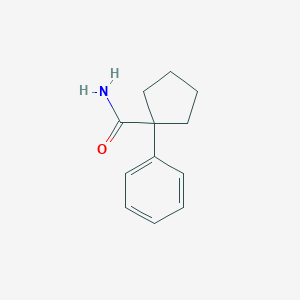

“1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid” is a chemical compound with the molecular formula C13H23NO4 . It appears as a white to almost white powder or crystalline substance .

Molecular Structure Analysis

The molecular weight of “1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid” is 257.326 Da . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the sources I found.Physical And Chemical Properties Analysis

“1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid” is a solid at 20 degrees Celsius . It has a melting point range of 131.0 to 135.0 degrees Celsius . The compound is soluble in methanol .Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-1-amino-1-cycloheptanecarboxylic acid: is extensively used in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, particularly in the synthesis of peptides. It protects the amine functionality from unwanted side reactions during peptide bond formation. After the peptide chain is assembled, the Boc group can be removed under mild acidic conditions .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create cyclic and conformationally restricted analogs of bioactive peptides. These analogs can have enhanced stability, selectivity, and potency compared to their linear counterparts. The cycloheptane ring provides a scaffold that mimics the secondary structure of peptides, which is crucial for their interaction with biological targets .

Drug Design

The structural rigidity imparted by the cycloheptane ring makes Boc-1-amino-1-cycloheptanecarboxylic acid a valuable building block in drug design. It is used to develop new drug candidates with improved pharmacokinetic properties, such as increased half-life and reduced degradation by proteases .

Bioconjugation

This compound finds application in bioconjugation techniques where it is used to link peptides to other molecules, such as fluorescent dyes, drugs, or polymers. The Boc group ensures that the amine remains protected until the final deprotection step, allowing for selective conjugation .

Biomaterials

In the field of biomaterials, Boc-1-amino-1-cycloheptanecarboxylic acid is used to modify the surface of materials to enhance biocompatibility or to introduce specific functional groups that can interact with biological systems .

Proteomics

Proteomics research benefits from the use of this compound in the preparation of stable isotope-labeled peptides. These peptides are essential for quantitative mass spectrometry-based proteomics, allowing for the accurate measurement of protein abundance in complex biological samples .

Enzyme Inhibition Studies

The unique structure of Boc-1-amino-1-cycloheptanecarboxylic acid enables its use in designing enzyme inhibitors. By mimicking the transition state or key residues of substrates, it can help in the development of potent enzyme inhibitors with therapeutic potential .

Chemical Biology

In chemical biology, this compound is used to explore the structure-activity relationships of bioactive molecules. By incorporating it into peptides or other small molecules, researchers can study how changes in structure affect biological activity .

Safety and Hazards

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLYWYJWZJDMKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363686 |

Source

|

| Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid | |

CAS RN |

199330-56-8 |

Source

|

| Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)

![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)

![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)